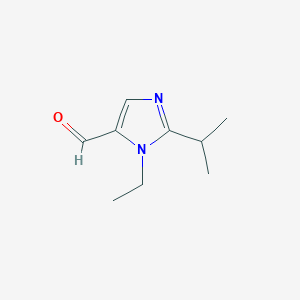![molecular formula C9H10BrN3S B13254000 N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13254000.png)
N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium(0) and involves the coupling of 3-bromothiophene-2-carbaldehyde with 4-bromo-2-methylaniline in the presence of glacial acetic acid . The reaction conditions include the use of Pd(PPh3)4 as a catalyst and K3PO4 as a base at a temperature of 90°C .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .
Scientific Research Applications
N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline
- N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline
- (5-bromothiophen-2-yl)methylamine
Uniqueness
N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the bromothiophene moiety. This combination of structural features imparts distinct electronic and steric properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H10BrN3S |
|---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-13-6-7(4-12-13)11-5-9-8(10)2-3-14-9/h2-4,6,11H,5H2,1H3 |
InChI Key |
ZIXNRMNOJWHFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=C(C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Hydroxy-3-(methylamino)propyl]cyclopentane-1-carbonitrile](/img/structure/B13253919.png)
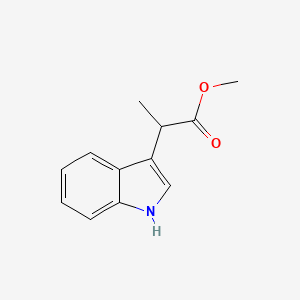
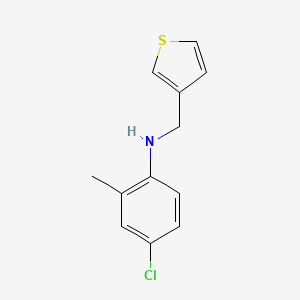
![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B13253940.png)
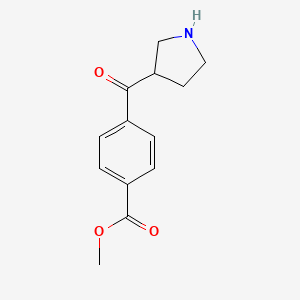
amine](/img/structure/B13253956.png)
![2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol](/img/structure/B13253958.png)

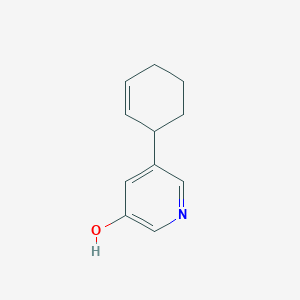
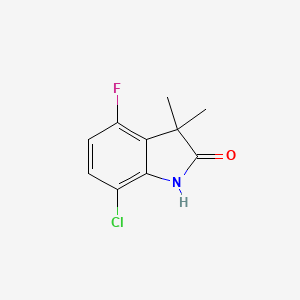
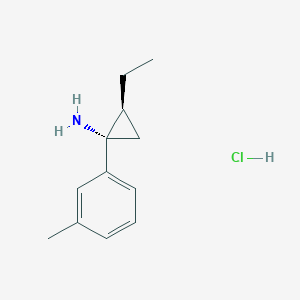
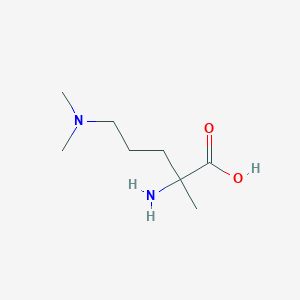
![2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13254022.png)
